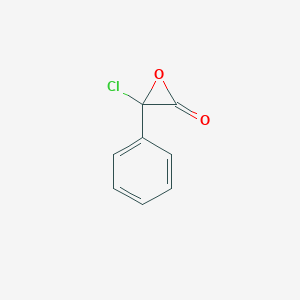
3-Chloro-3-phenyloxiran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-3-phenyloxiran-2-one is an organic compound that belongs to the class of epoxides It is characterized by the presence of a three-membered oxirane ring with a chlorine atom and a phenyl group attached to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Chloro-3-phenyloxiran-2-one can be synthesized through several methods. One common approach involves the reaction of phenylacetyl chloride with sodium hypochlorite in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction conditions typically include maintaining a temperature range of 0-5°C and using a solvent such as dichloromethane to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-3-phenyloxiran-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring into diols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Products include azido derivatives or thiocyanate derivatives.
Oxidation: Products include phenylglyoxylic acid or benzoyl chloride.
Reduction: Products include 3-chloro-3-phenyl-1,2-propanediol.
Wissenschaftliche Forschungsanwendungen
3-Chloro-3-phenyloxiran-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of polymers and resins, where its reactive oxirane ring is valuable for cross-linking processes.
Wirkmechanismus
The mechanism of action of 3-Chloro-3-phenyloxiran-2-one involves its ability to undergo nucleophilic attack due to the presence of the electrophilic oxirane ring. This reactivity allows it to interact with various molecular targets, including enzymes and nucleic acids. The compound can form covalent bonds with these targets, leading to potential biological effects such as inhibition of enzyme activity or disruption of DNA replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Styrene oxide: Similar in structure but lacks the chlorine atom.
Epichlorohydrin: Contains a chlorine atom but has a different substitution pattern on the oxirane ring.
Phenylglycidyl ether: Similar in having a phenyl group attached to the oxirane ring but lacks the chlorine atom.
Uniqueness
3-Chloro-3-phenyloxiran-2-one is unique due to the presence of both a chlorine atom and a phenyl group on the oxirane ring. This combination imparts distinct reactivity and potential applications that are not observed in similar compounds. The chlorine atom enhances the electrophilicity of the oxirane ring, making it more reactive towards nucleophiles, while the phenyl group provides additional stability and potential for further functionalization.
Eigenschaften
CAS-Nummer |
138061-24-2 |
|---|---|
Molekularformel |
C8H5ClO2 |
Molekulargewicht |
168.57 g/mol |
IUPAC-Name |
3-chloro-3-phenyloxiran-2-one |
InChI |
InChI=1S/C8H5ClO2/c9-8(7(10)11-8)6-4-2-1-3-5-6/h1-5H |
InChI-Schlüssel |
UJAMQIAYZADBCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C(=O)O2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


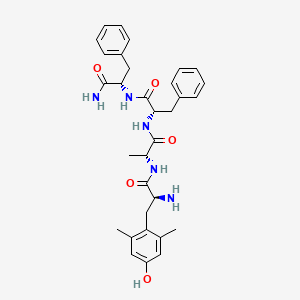

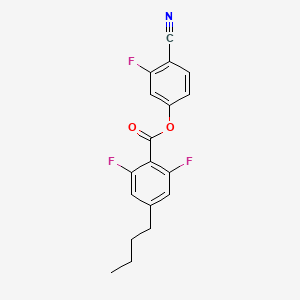
![10-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]deca-5,8-dienoic acid](/img/structure/B14262013.png)
![chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane](/img/structure/B14262025.png)

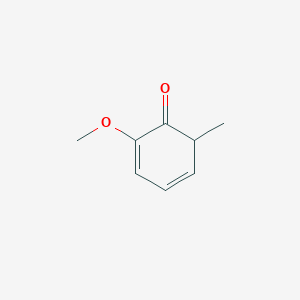

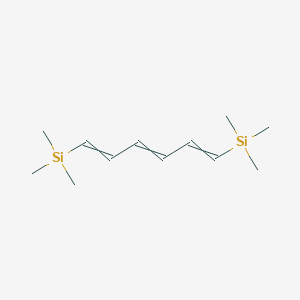
![8-{[(Trimethylsilyl)methyl]sulfanyl}quinoline](/img/structure/B14262061.png)

![2-{[(1-Hydroxychrysen-6-YL)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B14262069.png)
![Acetic acid;1-amino-2-[4-[[amino(hydrazinyl)methylidene]amino]phenyl]guanidine](/img/structure/B14262071.png)

